molecular formula C17H17ClN4O2S B11011321 1-(2-chlorobenzyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(2-chlorobenzyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11011321
M. Wt: 376.9 g/mol
InChI Key: YGKUASTWHJGLOV-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including a chlorobenzyl group, a cyclopropyl group, a thiadiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring, the introduction of the chlorobenzyl group, and the construction of the pyrrolidine ring. Common reagents and conditions used in these steps may include:

    Formation of Thiadiazole Ring: Cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

    Introduction of Chlorobenzyl Group: Nucleophilic substitution reactions using 2-chlorobenzyl halides.

    Construction of Pyrrolidine Ring: Cyclization reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. Process optimization to ensure purity and minimize by-products would also be crucial.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide may undergo various types of chemical reactions, including:

    Reduction: Reactions involving the addition of hydrogen or removal of oxygen.

    Substitution: Reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halides, acids, or bases depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-chlorobenzyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chlorobenzyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide may be unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H17ClN4O2S

Molecular Weight

376.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H17ClN4O2S/c18-13-4-2-1-3-11(13)8-22-9-12(7-14(22)23)15(24)19-17-21-20-16(25-17)10-5-6-10/h1-4,10,12H,5-9H2,(H,19,21,24)

InChI Key

YGKUASTWHJGLOV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4Cl

Origin of Product

United States

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